3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899900-76-6 |
|---|---|
Molecular Formula |
C23H19FN2O2 |
Molecular Weight |
374.415 |
IUPAC Name |
3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3 |
InChI Key |
DFJLZPFPJLRDDJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: 4-ethylphenylamine, 2-fluorobenzyl chloride, and anthranilic acid.
Step 1: Formation of 2-fluorobenzyl anthranilate by reacting anthranilic acid with 2-fluorobenzyl chloride in the presence of a base such as triethylamine.
Step 2: Cyclization of 2-fluorobenzyl anthranilate to form 2,4-dioxoquinazoline intermediate using a dehydrating agent like phosphorus oxychloride.
Step 3: N-alkylation of the 2,4-dioxoquinazoline intermediate with 4-ethylphenylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time adjustments.
Purification Techniques: Crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives may:
Target Enzymes: Inhibit or activate specific enzymes involved in disease pathways.
Interact with Receptors: Bind to cellular receptors to modulate signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Observations:
Antibacterial Activity: The 2-fluorobenzyl group at position 1 enhances DNA-targeting activity, mimicking fluoroquinolones. However, the 4-ethylphenyl group at position 3 may reduce potency compared to smaller substituents (e.g., methyl) due to steric hindrance . Compounds 13 and 15 () with optimized benzyl/aryl groups exhibit superior activity (MIC: 2 µg/mL) against resistant strains, suggesting the target compound’s fluorobenzyl group could improve membrane penetration .
Anticancer Activity :
- The ethylphenyl group at position 3 may hinder kinase binding compared to acylhydrazone derivatives (e.g., compound 4b, IC₅₀: 0.12 µM), which form hydrogen bonds with c-Met/VEGFR-2 active sites .
- Fluorine at position 1 could enhance metabolic stability but may reduce water solubility, a trade-off observed in cabozantinib-like derivatives .
Piperidine-substituted analogues () show higher solubility, highlighting the trade-off between aromatic and aliphatic substituents .
Key Insights:
- The target compound’s fluorobenzyl group may enhance blood-brain barrier penetration compared to unsubstituted benzyl analogues .
- Oral Bioavailability : Quinazoline-2,4-diones with aryl substituents typically exhibit >80% predicted oral bioavailability, though ethylphenyl may slow metabolic clearance vs. methyl groups .
Biological Activity
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, which include a quinazoline core and specific substituents that may enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Structural Characteristics
The compound's molecular structure can be summarized as follows:
- Molecular Formula : C23H19FN2O2
- Molecular Weight : 374.415 g/mol
- IUPAC Name : 3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione
The presence of the 4-ethylphenyl and 2-fluorobenzyl substituents contributes to the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of 2-fluorobenzyl anthranilate : Reacting anthranilic acid with 2-fluorobenzyl chloride in the presence of a base.
- Cyclization : Converting the anthranilate into a 2,4-dioxoquinazoline intermediate using dehydrating agents.
- N-alkylation : Reacting the intermediate with 4-ethylphenylamine under basic conditions to yield the final product.
Antimicrobial Properties
Research has shown that quinazoline derivatives exhibit significant antimicrobial activity. In a study evaluating various quinazoline derivatives, compounds similar to this compound demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacterial strains. The evaluation utilized the Agar well diffusion method to determine inhibition zones compared to standard drugs like ampicillin .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound 13 | 11 | 80 |
| Compound 15 | 10–12 | 75–77 |
| Ampicillin | Reference | - |
Among these compounds, certain derivatives showed broad-spectrum activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. The unique substitution pattern of this compound may enhance its pharmacological profile compared to other derivatives. Studies have suggested that modifications on the quinazoline ring can significantly alter binding affinities and selectivity towards cancer cell targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are employed to elucidate these interactions. The electrophilic carbonyl groups in the quinazoline structure facilitate binding to active sites in target proteins, potentially inhibiting their function.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in various biological assays:
- Antibacterial Activity : A study reported that certain quinazoline derivatives exhibited significant antibacterial activity with inhibition zones surpassing those of standard antibiotics.
- Antitumor Activity : Another investigation into quinazoline derivatives indicated promising results in inhibiting tumor cell proliferation in vitro, suggesting potential applications in cancer therapy.
Q & A
Q. What are the key synthetic pathways for 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives or pre-functionalized quinazoline cores. Key steps include:
- Alkylation/Cyclization : Introducing the 4-ethylphenyl and 2-fluorobenzyl substituents via nucleophilic substitution or coupling reactions. Potassium carbonate in dimethylformamide (DMF) is commonly used as a base and solvent .
- Purification : Recrystallization from ethanol or methanol ensures high purity (>95%) .
- Optimization : Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for benzyl halide to quinazoline precursor) are critical to minimize byproducts like unsubstituted intermediates .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., distinguishing fluorobenzyl protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFNO) and detects isotopic patterns for fluorine .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though suitable crystals may require slow evaporation from ethanol .
Q. What preliminary biological assays are recommended to screen its activity?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
- Solubility Profiling : Determine logP values via shake-flask method to assess bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. nitrobenzyl groups) influence bioactivity?
- Substituent Effects : The 2-fluorobenzyl group enhances electron-withdrawing properties, potentially increasing binding affinity to hydrophobic enzyme pockets. Comparative studies with nitrobenzyl analogs show ~20% higher IC values for fluorinated derivatives in kinase inhibition assays .
- SAR Analysis : Replace the ethylphenyl group with chlorophenyl or methoxypropyl moieties to evaluate changes in cytotoxicity. Methoxypropyl derivatives in related compounds exhibit improved solubility but reduced potency .
Q. What mechanistic insights exist for its interaction with biological targets?
- Target Engagement : Molecular docking simulations suggest the quinazoline-dione core binds to ATP-binding sites of kinases (e.g., EGFR), with the fluorobenzyl group stabilizing hydrophobic interactions. Validation via surface plasmon resonance (SPR) shows K values of 0.5–2.0 μM .
- Downstream Effects : In cell-based assays, treatment leads to G1/S cell cycle arrest and caspase-3 activation, indicating apoptosis induction .
Q. How can contradictory data on its antimicrobial activity be resolved?
- Strain-Specific Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Discrepancies may arise from efflux pump activity in Gram-negative bacteria, which can be mitigated using efflux inhibitors like PAβN .
- Media Optimization : Adjust pH (6.5–7.5) and cation content (Mg/Ca) to stabilize the compound in agar dilution assays .
Q. What strategies improve its stability and solubility for in vivo studies?
Q. What analytical methods identify synthetic byproducts or degradation products?
- HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at levels <0.1%. Major byproducts include de-ethylated or oxidized derivatives .
- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) over 14 days reveals hydrolysis of the fluorobenzyl group as a primary degradation pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
